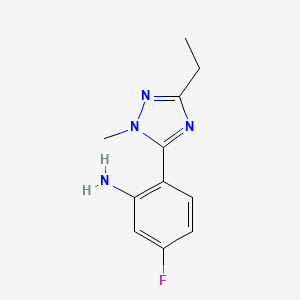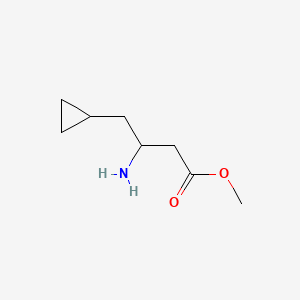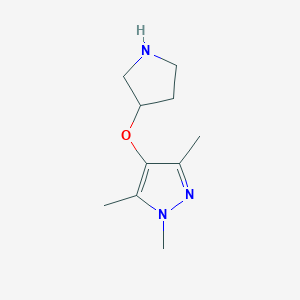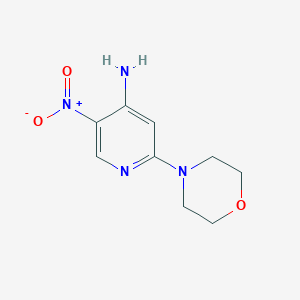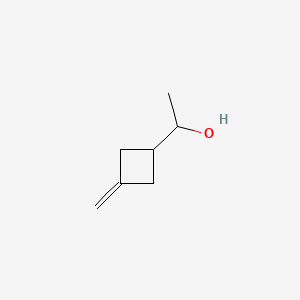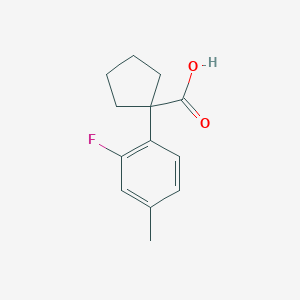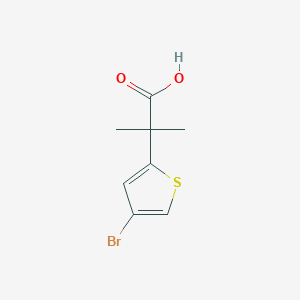
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid is a unique chemical compound with a molecular weight of 200.23 g/mol This compound is characterized by the presence of a cyclobutane ring fused with a hydroxyoxan group and a carboxylic acid functional group
Métodos De Preparación
The synthesis of 1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the reaction type and conditions employed .
Aplicaciones Científicas De Investigación
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mecanismo De Acción
The mechanism by which 1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclobutane ring’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The hydroxyoxan group may also play a role in these interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid: This compound has a cyclopropane ring instead of a cyclobutane ring, resulting in different reactivity and applications.
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which provides distinct reactivity and versatility in various applications.
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c11-8(12)9(2-1-3-9)10(13)4-6-14-7-5-10/h13H,1-7H2,(H,11,12) |
Clave InChI |
WWTBVQMDGVZAMP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C(=O)O)C2(CCOCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


